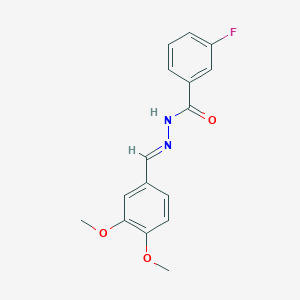![molecular formula C28H20Cl4N2O4 B390792 2-(2,4-dichlorophenoxy)-N-(4'-{[(2,4-dichlorophenoxy)acetyl]amino}[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B390792.png)
2-(2,4-dichlorophenoxy)-N-(4'-{[(2,4-dichlorophenoxy)acetyl]amino}[1,1'-biphenyl]-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-4,4’-biphenyldiylbis[2-(2,4-dichlorophenoxy)acetamide] is a synthetic organic compound with the molecular formula C28H20Cl4N2O4. This compound is characterized by its biphenyl core structure, which is substituted with two 2,4-dichlorophenoxyacetamide groups. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-4,4’-biphenyldiylbis[2-(2,4-dichlorophenoxy)acetamide] typically involves the reaction of 4,4’-biphenyldiamine with 2,4-dichlorophenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N,N’-4,4’-biphenyldiylbis[2-(2,4-dichlorophenoxy)acetamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxyacetamides.
科学的研究の応用
N,N’-4,4’-biphenyldiylbis[2-(2,4-dichlorophenoxy)acetamide] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of N,N’-4,4’-biphenyldiylbis[2-(2,4-dichlorophenoxy)acetamide] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- N,N’-4,4’-biphenyldiylbis[2-(4-methylphenoxy)acetamide]
- N,N’-4,4’-biphenyldiylbis[2-(2-methylphenoxy)acetamide]
- N,N’-4,4’-biphenyldiylbis[2-(4-chlorophenoxy)acetamide]
Uniqueness
N,N’-4,4’-biphenyldiylbis[2-(2,4-dichlorophenoxy)acetamide] is unique due to the presence of two 2,4-dichlorophenoxy groups, which impart distinct chemical and biological properties. This compound’s specific substitution pattern can influence its reactivity, stability, and interaction with biological targets, making it a valuable tool in various research applications.
特性
分子式 |
C28H20Cl4N2O4 |
|---|---|
分子量 |
590.3g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)-N-[4-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]phenyl]acetamide |
InChI |
InChI=1S/C28H20Cl4N2O4/c29-19-5-11-25(23(31)13-19)37-15-27(35)33-21-7-1-17(2-8-21)18-3-9-22(10-4-18)34-28(36)16-38-26-12-6-20(30)14-24(26)32/h1-14H,15-16H2,(H,33,35)(H,34,36) |
InChIキー |
ZRPULFUPPDNFON-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
正規SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate](/img/structure/B390714.png)
![3-[(2-chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B390716.png)
![N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B390718.png)

![3-(3-fluorophenyl)-5-[(4-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B390720.png)



![N'-{4-[(3-chloro-2-propenyl)oxy]benzylidene}-2-cyanoacetohydrazide](/img/structure/B390726.png)
![4-nitro-N'-[5-nitro-2-(1-piperidinyl)benzylidene]benzohydrazide](/img/structure/B390727.png)
![N'-(2,6-dichlorobenzylidene)-2-[(2-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B390728.png)
![N-[2-(2-chlorophenoxy)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B390731.png)
![4-{[(2-methyl-4-oxo-3(4H)-quinazolinyl)imino]methyl}phenyl 3,5-bisnitrobenzoate](/img/structure/B390732.png)

